molecular formula C7H11NO4 B12703402 N-Carbomethoxy proline, D- CAS No. 1344908-81-1

N-Carbomethoxy proline, D-

Cat. No.: B12703402
CAS No.: 1344908-81-1
M. Wt: 173.17 g/mol
InChI Key: PNXXTNFAEIJNDV-RXMQYKEDSA-N
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Description

N-Carbomethoxy proline, D-: is a derivative of the amino acid proline. It is characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the proline molecule. This compound is used in various scientific fields, including chemistry and biology, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy proline, D- can be achieved through several methods. One common approach involves the use of hydrolytic enzymes for the kinetic resolution of N-acetyl-dl-proline, dl-proline esters, and N-benzyloxycarbonyl-dl-proline . Another method involves the polymerization of N-carboxyanhydrides in polar solvents like N,N-dimethylformamide .

Industrial Production Methods: Industrial production of N-Carbomethoxy proline, D- often involves biocatalytic processes due to their efficiency and selectivity. The use of microbial proline racemase and proline dehydrogenase cascades has been reported for the efficient production of D-proline derivatives .

Chemical Reactions Analysis

Types of Reactions: N-Carbomethoxy proline, D- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in multi-component reactions, particularly in aqueous media, to form heterocycles .

Common Reagents and Conditions: Common reagents used in the reactions of N-Carbomethoxy proline, D- include hydrolytic enzymes, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the proline structure .

Major Products: The major products formed from the reactions of N-Carbomethoxy proline, D- include various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .

Scientific Research Applications

Chemistry: In chemistry, N-Carbomethoxy proline, D- is used as a building block in the synthesis of peptides and other biochemical compounds. It is also employed in the synthesis of N-heterocyclic carbene ligands .

Biology: In biological research, N-Carbomethoxy proline, D- is used in the study of enzyme kinetics and protein-ligand interactions. It is also utilized in the development of dendrimer-based drug delivery systems .

Medicine: In medicine, N-Carbomethoxy proline, D- is investigated for its potential use in the treatment of various diseases. Its derivatives are studied for their ability to interact with molecular targets and pathways involved in disease progression .

Industry: In the industrial sector, N-Carbomethoxy proline, D- is used in the production of fine chemicals and pharmaceuticals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-Carbomethoxy proline, D- involves its interaction with specific molecular targets and pathways. It can act as a catalyst in various chemical reactions, facilitating the formation of iminium or enamine intermediates . These intermediates play a crucial role in the compound’s reactivity and its ability to participate in multi-component reactions.

Comparison with Similar Compounds

  • N-Carbomethoxy proline, DL-: This racemic mixture contains both enantiomers of N-Carbomethoxy proline .
  • N-Carbomethoxy-11-hydroxy-12-methoxykopsinaline: A natural metabolite with a similar carbomethoxy group .

Uniqueness: N-Carbomethoxy proline, D- is unique due to its specific stereochemistry and the presence of the carbomethoxy group. This structural feature imparts distinct reactivity and makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

1344908-81-1

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2R)-1-methoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m1/s1

InChI Key

PNXXTNFAEIJNDV-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)N1CCC[C@@H]1C(=O)O

Canonical SMILES

COC(=O)N1CCCC1C(=O)O

Origin of Product

United States

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